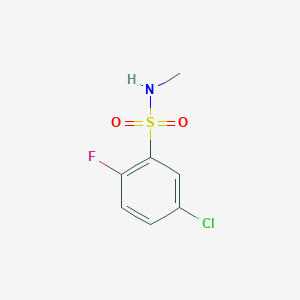

5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is a chemical compound characterized by a benzene ring substituted with chlorine, fluorine, and a sulfonamide group, along with a methyl group attached to the nitrogen atom of the sulfonamide group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide typically involves the following steps:

Benzene Derivative Formation: Starting with benzene, chlorination and fluorination reactions are performed to introduce chlorine and fluorine atoms onto the benzene ring.

Sulfonation: The chloro-fluoro benzene derivative undergoes sulfonation to introduce the sulfonic acid group.

Amination: The sulfonic acid group is then converted to a sulfonamide group by reacting with methylamine.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure the efficiency and safety of the reactions. Catalysts and solvents are used to optimize the reaction rates and yields.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce the nitro group to an amine group.

Substitution: Substitution reactions involve replacing one of the substituents on the benzene ring with another group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as iron (Fe) and hydrogen gas (H₂) are used.

Substitution: Reagents like chlorosulfonic acid (ClSO₃H) and methylamine (CH₃NH₂) are employed.

Major Products Formed:

Oxidation: Products include chloro-fluoro benzene sulfonic acid derivatives.

Reduction: The major product is the corresponding amine derivative.

Substitution: The resulting products are various substituted benzene sulfonamides.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide features a sulfonamide group attached to a chloro- and fluoro-substituted aromatic ring. This configuration enhances its reactivity and interaction with biological targets. The compound's structure can be represented as follows:

Chemistry

- Building Block : The compound is utilized as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its sulfonamide group allows for various chemical modifications, facilitating the development of new compounds with enhanced properties.

Biology

- Biological Activity : Research indicates that this compound exhibits significant antimicrobial and anticancer activities. The mechanism of action involves inhibition of key enzymes and disruption of cellular processes.

Medicine

- Drug Development : This compound is being investigated for its potential use in drug development, particularly as an antibacterial agent against resistant strains of bacteria. Its low minimum inhibitory concentration (MIC) values suggest strong bactericidal action.

Industry

- Specialty Chemicals : It is used in the production of specialty chemicals and intermediates for various industrial applications, including the synthesis of dyes and agrochemicals.

Biological Activities

The biological activities of this compound have been documented in several studies:

Antimicrobial Activity

The compound has shown effectiveness against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Enterococcus faecalis | 62.5 |

The mechanism involves inhibition of protein synthesis and disruption of nucleic acid production pathways, making it a promising candidate for combating resistant bacterial strains.

Anticancer Activity

Research has demonstrated that this compound can induce apoptosis in cancer cells. For instance:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (breast cancer) | ~22-fold increase in apoptosis | Induction of apoptosis via cellular pathways |

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against clinical strains of bacteria. The results indicated potent activity at low concentrations, supporting its potential as an effective antibacterial agent.

Case Study 2: Anticancer Mechanism Exploration

In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with the compound significantly increased apoptotic cell populations compared to controls. Flow cytometry analyses showed an increase in sub-G1 phase cells, characteristic of apoptosis.

Mecanismo De Acción

The mechanism by which 5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

5-Chloro-4-fluoro-2-methylbenzene-1-sulfonamide: Similar structure but with different positions of chlorine and fluorine.

5-Chloro-2-methylbenzene-1-sulfonamide: Similar but lacks the fluorine atom.

Uniqueness: 5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can influence its reactivity and binding properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for research and application.

Is there anything specific you would like to know more about?

Actividad Biológica

5-Chloro-2-fluoro-N-methylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and enzyme inhibition. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a chlorofluorobenzene moiety. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's biological properties by enhancing lipophilicity and modulating interactions with biological targets.

Biological Activities

1. Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | 14.8 |

| Escherichia coli | 16 µg/mL | 16.1 |

| Methicillin-resistant S. aureus (MRSA) | 64 µg/mL | 12.0 |

These results suggest that the compound has significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

2. Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes. A notable target is monoamine oxidase B (MAO-B), where derivatives of sulfonamides have shown promising inhibitory activity.

- IC50 Values : Studies on related compounds indicate that modifications to the sulfonamide group can enhance MAO-B inhibition, with reported IC50 values around 2.95μM for some derivatives .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antibacterial Mechanism : The compound likely disrupts bacterial folate synthesis by inhibiting dihydropteroate synthase, an enzyme critical in the bacterial folate pathway.

- Enzyme Inhibition : For MAO-B inhibition, the sulfonamide group participates in hydrogen bonding with the active site residues of the enzyme, thereby blocking substrate access and reducing enzymatic activity.

Case Study 1: Antibacterial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that this compound exhibited superior antibacterial properties compared to traditional antibiotics like ciprofloxacin when tested against MRSA strains .

Case Study 2: MAO-B Inhibition

In a separate investigation focusing on enzyme inhibitors, modifications to the benzene ring and sulfonamide moiety were explored to enhance MAO-B inhibitory activity. The results indicated that certain structural changes could lead to improved binding affinity and selectivity for MAO-B over MAO-A .

Propiedades

IUPAC Name |

5-chloro-2-fluoro-N-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTCMUQOZPBLNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.